Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate
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Overview
Description
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate is a chemical compound that combines the properties of caesium, a highly reactive alkali metal, with a complex organic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of caesium hydroxide with 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CsOH+C9H4Cl2F4O3→Cs+C9H4Cl2F4O3−+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-(2,4-Dichlorophenoxy)-2,2,3,3-tetrafluoropropanoic acid: The precursor to the caesium salt.
Caesium salts of other organic acids: These compounds share the caesium ion but differ in their organic components.
Uniqueness
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate is unique due to its combination of caesium with a highly fluorinated organic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
cesium;3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F4O3.Cs/c10-4-1-2-6(5(11)3-4)18-9(14,15)8(12,13)7(16)17;/h1-3H,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHXAZLZMXFEL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2CsF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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